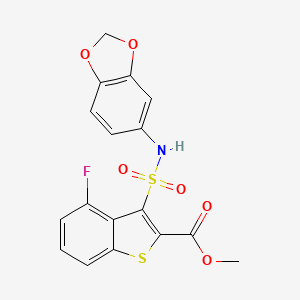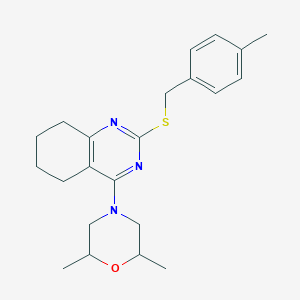
4-(2,6-Dimethylmorpholino)-5,6,7,8-tetrahydro-2-quinazolinyl 4-methylbenzyl sulfide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,6-Dimethylmorpholino)-5,6,7,8-tetrahydro-2-quinazolinyl 4-methylbenzyl sulfide is a useful research compound. Its molecular formula is C22H29N3OS and its molecular weight is 383.55. The purity is usually 95%.
BenchChem offers high-quality 4-(2,6-Dimethylmorpholino)-5,6,7,8-tetrahydro-2-quinazolinyl 4-methylbenzyl sulfide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2,6-Dimethylmorpholino)-5,6,7,8-tetrahydro-2-quinazolinyl 4-methylbenzyl sulfide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Suzuki–Miyaura Coupling
4-(2,6-Dimethylmorpholino)-5,6,7,8-tetrahydro-2-quinazolinyl 4-methylbenzyl sulfide: can serve as a boron reagent in Suzuki–Miyaura (SM) cross-coupling reactions . The SM coupling is a powerful transition metal-catalyzed carbon–carbon bond-forming reaction. Its success lies in mild reaction conditions and functional group tolerance. Here’s how it works:
Pharmacologically Active Decorated Diazines
In the realm of drug discovery, 4-(2,6-Dimethylmorpholino)-5,6,7,8-tetrahydro-2-quinazolinyl 4-methylbenzyl sulfide can be incorporated into pharmacologically active diazine derivatives. Specifically, it plays a role in preparing pyrimidines (non-fused substituted forms) with clinical applications . These derivatives may exhibit promising bioactivity profiles, making them valuable targets for drug development.
Photoredox Catalysis: Protodeboronation
Photoredox catalysis offers a fascinating avenue for compound transformations. In particular, this compound can undergo protodeboronation reactions using photoredox catalysts . Here’s a brief overview:
特性
IUPAC Name |
2,6-dimethyl-4-[2-[(4-methylphenyl)methylsulfanyl]-5,6,7,8-tetrahydroquinazolin-4-yl]morpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3OS/c1-15-8-10-18(11-9-15)14-27-22-23-20-7-5-4-6-19(20)21(24-22)25-12-16(2)26-17(3)13-25/h8-11,16-17H,4-7,12-14H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCOQOZTTXTZUBV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC(=NC3=C2CCCC3)SCC4=CC=C(C=C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

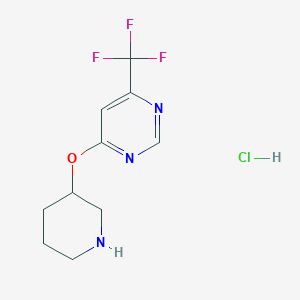
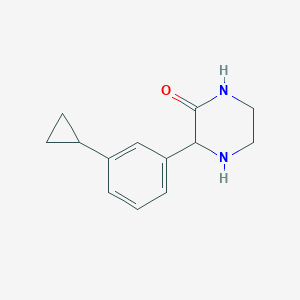
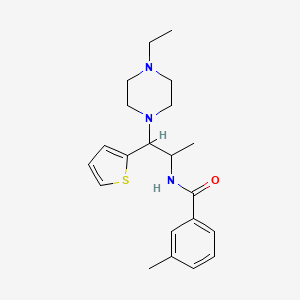
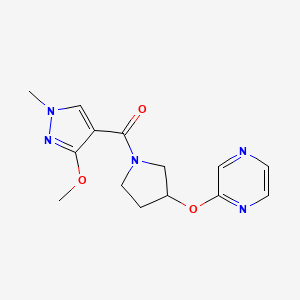
![2-Cyclopropyl-5-((3,3,3-trifluoropropyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2373662.png)
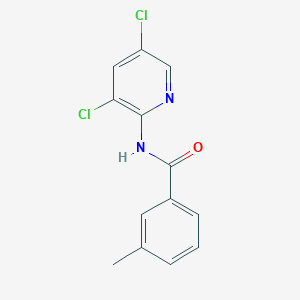


![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2373667.png)
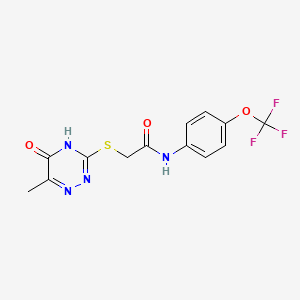
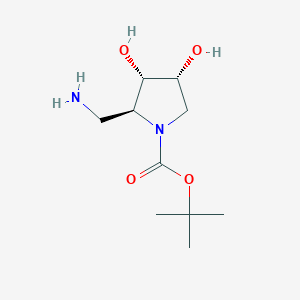
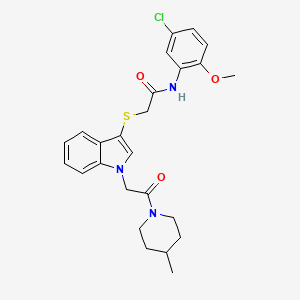
![6-(4-Chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]nicotinonitrile](/img/structure/B2373677.png)
